molecular formula C21H26N4O2S B2455104 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide CAS No. 422532-76-1

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide

Cat. No.: B2455104
CAS No.: 422532-76-1
M. Wt: 398.53
InChI Key: VDVURGLLPGMYGK-UHFFFAOYSA-N
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Description

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C21H26N4O2S and its molecular weight is 398.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Potential

  • Chemical Transformations for Biological Applications : Research on quinazoline derivatives highlights their significant biological potential, with studies exploring various chemical transformations to enhance their bioactivity. For instance, the chemistry of quinazoline derivatives has been explored for their potential in pharmaceuticals, particularly focusing on substituting the quinoline nucleus to achieve desired biological effects. This research area includes N-furoylation and N-allylation among other reactions to prepare new C-8 substituted quinolines with potential biological activities (Méndez et al., 2001).

  • Antitumor Activity of Quinazoline Derivatives : A study on 6-substituted-4-(3-bromophenylamino)quinazoline derivatives demonstrated their function as irreversible inhibitors of EGFR and HER-2 tyrosine kinases, showcasing enhanced antitumor activity. These compounds were prepared by acylation with unsaturated acid chlorides or mixed anhydrides, emphasizing the role of basic functional groups in increasing reactivity and biological properties (Tsou et al., 2001).

Molecular Interactions and Antimicrobial Activity

  • Molecular Docking and EGFR Inhibition : Novel 4-arylaminoquinazolines bearing an N,N-diethyl(aminoethyl)amino moiety were designed, synthesized, and evaluated for antitumor activity, particularly against tumor cells and EGFRwt-TK inhibition. This research highlights the importance of molecular docking to understand compound interactions with biological targets, providing a foundation for anti-cancer drug development (Zhang et al., 2019).

  • Antimicrobial Properties : The antimicrobial activity of quinazoline derivatives has also been studied, with certain compounds displaying significant antibacterial and antifungal effects. This emphasizes the potential of these derivatives in developing new antimicrobial agents, showcasing their versatility in addressing various biological challenges (Patel et al., 2010).

Properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-3-5-12-22-19-16-10-6-7-11-17(16)24-21(25-19)28-18(4-2)20(26)23-14-15-9-8-13-27-15/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,26)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVURGLLPGMYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SC(CC)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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